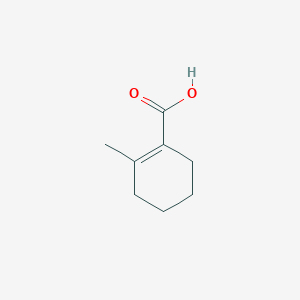

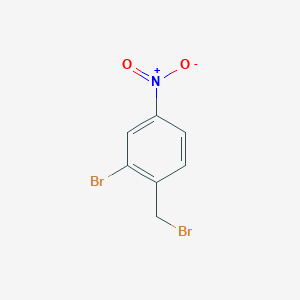

![molecular formula C11H9BrN2 B1283094 5'-溴-5-甲基-[2,2']联吡啶 CAS No. 1187163-83-2](/img/structure/B1283094.png)

5'-溴-5-甲基-[2,2']联吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

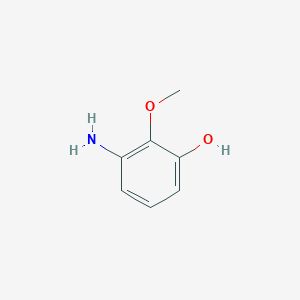

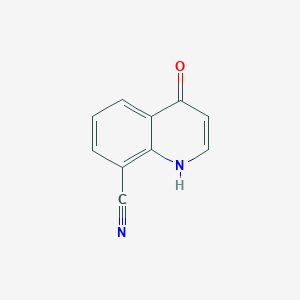

5'-Bromo-5-methyl-[2,2']bipyridinyl is a brominated bipyridine derivative that has garnered interest due to its potential applications in the field of coordination chemistry and materials science. The presence of bromine and methyl groups on the bipyridine framework allows for further functionalization and the formation of complex structures with metals, which can be useful in creating molecular rods and other complex architectures .

Synthesis Analysis

The synthesis of 5'-Bromo-5-methyl-[2,2']bipyridinyl and related compounds typically involves halogenation and coupling reactions. For instance, 5-bromo-2,2'-bipyridine derivatives can be synthesized through Stille coupling of dibromopyridine with trimethylstannylpyridine derivatives . Direct bromination of 2,2'-bipyridine hydrobromide salt has also been reported as a method for obtaining 5-bromo-2,2'-bipyridine . Additionally, the synthesis of 5'-substituted-2,2'-bipyridine derivatives can be achieved starting from brominated bipyridine building blocks, which can be further functionalized to produce mono-, bis-, and tris-tridentate ligands suitable for complexation with lanthanide(III) cations .

Molecular Structure Analysis

The molecular structure of brominated bipyridines can be elucidated using techniques such as X-ray crystallography. For example, a related Schiff base compound, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, was characterized by X-ray single-crystal diffraction, revealing its crystalline structure in the monoclinic system . The molecular geometry from X-ray crystallography can be compared with theoretical calculations, such as density functional theory (DFT), to confirm the structure .

Chemical Reactions Analysis

Brominated bipyridines can undergo various chemical reactions due to the presence of reactive bromine atoms. These reactions include palladium-catalyzed amination, which can be used to introduce amino groups into the pyridine ring . Halogen dance reactions have also been utilized to synthesize halogen-rich intermediates for the preparation of pentasubstituted pyridines . The bromine atoms in these compounds serve as versatile functional groups that can participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5'-Bromo-5-methyl-[2,2']bipyridinyl derivatives are influenced by the presence of bromine and other substituents on the bipyridine ring. These properties can be studied using various analytical techniques, including infrared spectroscopy (IR), powder X-ray diffraction (PXRD), and thermal analysis (TG, DTG, DSC) . The luminescence behavior of lanthanide complexes with brominated bipyridines can also be investigated, providing insights into their potential applications in materials science .

科学研究应用

合成和配体络合

- 5'-溴-5-甲基-[2,2']联吡啶用于合成各种配体。例如,它用于制造单齿、双齿和三齿配体,特别适用于镧系(III)阳离子的络合 (Charbonnière, Weibel, & Ziessel, 2001)。

制备金属络合分子棒

- 该化合物有助于有效合成 5-溴化和 5,5'-二溴化的 2,2'-联吡啶和 2,2'-联嘧啶,可用于制备金属络合分子棒 (Schwab, Fleischer, & Michl, 2002)。

光催化剂的开发

- 它在光催化剂的开发中发挥作用。例如,由桥连配体(包括 5'-溴-5-甲基-[2,2']联吡啶)连接的 Ru(II)-Re(I) 双核配合物显示出改进的光催化活性,特别是在 CO2 还原中 (Gholamkhass 等人, 2005)。

在有机合成中的应用

- 该化合物还用于有机合成,如从葡萄糖衍生的 C2 对称 2,2'-联吡啶的合成,展示了其在合成化学中的多功能性 (Peterson & Dalley, 1996)。

在超分子组装中的作用

- 5'-溴-5-甲基-[2,2']联吡啶在超分子金属配合物的形成中非常重要。这些涉及该化合物的配合物用于氢键超分子组装,为超分子化学领域做出了贡献 (Fernández González 等人, 1996)。

纳米工程和配体设计

- 它在纳米工程和配体设计中至关重要,用于合成超分子纳米工程的多主题金属离子结合模块 (Baxter, 2000)。

属性

IUPAC Name |

2-(5-bromopyridin-2-yl)-5-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-8-2-4-10(13-6-8)11-5-3-9(12)7-14-11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIGNMKZAPNHIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=NC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Bromo-5-methyl-[2,2']bipyridinyl | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

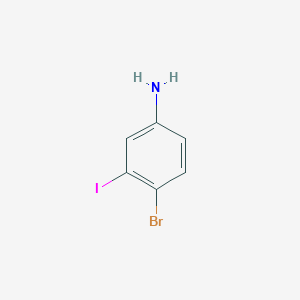

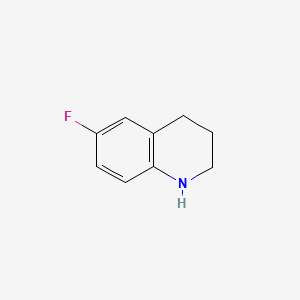

![Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1283011.png)